molecular formula C24H30N6 B6060098 N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine

N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine

Katalognummer: B6060098
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: IPQDBHFUGDITPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a dimethylphenyl group, and an indole moiety, making it a subject of study in organic chemistry, pharmacology, and materials science.

Eigenschaften

IUPAC Name

2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6/c1-6-24(5,23-27-28-29-30(23)22-16(2)10-9-11-17(22)3)25-15-14-19-18(4)26-21-13-8-7-12-20(19)21/h7-13,25-26H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDBHFUGDITPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NCCC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine typically involves multiple steps, starting with the preparation of the tetrazole ring and the indole moiety. One common method involves the reaction of 2,6-dimethylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then coupled with a suitable indole derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways and signaling mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine is unique due to the presence of both a tetrazole ring and an indole moiety, which are not commonly found together in similar compounds. This unique combination may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Biologische Aktivität

N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine, a compound featuring a tetrazole moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C24H30N6
  • Molecular Weight : 402.535 g/mol
  • Key Functional Groups : Tetrazole, indole, and ethylamine.

The presence of the tetrazole ring is significant as it is known to enhance the bioactivity of compounds through various mechanisms, including receptor binding and enzyme inhibition.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Notably, tetrazole derivatives have been shown to exhibit:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been identified as selective HDAC6 inhibitors, which play a crucial role in cancer therapy by modulating gene expression and inducing apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that analogs of the compound can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with similar structures have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines when tested alone or in combination with other chemotherapeutics .

Structure-Activity Relationship (SAR)

Research on related tetrazole compounds has established a clear structure-activity relationship. The following observations were made:

  • Selectivity : Modifications in the benzamide group significantly influenced both selectivity for HDAC6 and overall inhibitory potency. Compounds with specific substitutions demonstrated enhanced selectivity indices (SI) ranging from 11 to 173 .

Case Studies

A notable case study involved the evaluation of a series of tetrazole-based compounds for their HDAC inhibition capabilities. The findings indicated that:

  • Combination Therapy : The compound augmented the effects of bortezomib, a proteasome inhibitor, indicating potential for combination therapies in treating resistant forms of cancer .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (µM)Selectivity IndexNotes
NR-160HDAC60.03 - 0.1211 - 173Potent inhibitor; enhances apoptosis with bortezomib
Analog AHDAC60.0734Moderate selectivity; effective against leukemia
Analog BHDAC60.0650High selectivity; potential for clinical use

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.